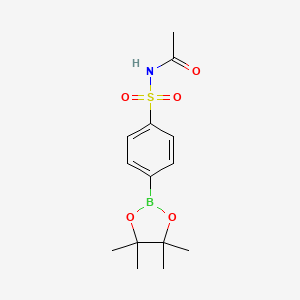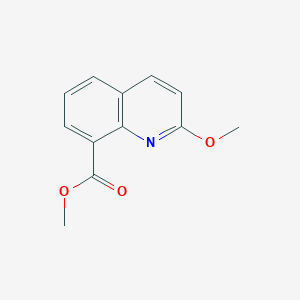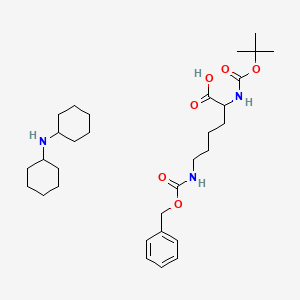
N-alpha-Boc-Nepsilon-Z-L-lysine dicyclohexylammonium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-alpha-Boc-Nepsilon-Z-L-lysine dicyclohexylammonium salt is a chemical compound used primarily in scientific research. It is a derivative of lysine, an essential amino acid, and is often utilized in peptide synthesis and other biochemical applications. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group at the alpha-amino position and a benzyloxycarbonyl (Z) protecting group at the epsilon-amino position of lysine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-alpha-Boc-Nepsilon-Z-L-lysine dicyclohexylammonium salt typically involves the protection of the amino groups of lysine. The alpha-amino group is protected with a tert-butoxycarbonyl (Boc) group, while the epsilon-amino group is protected with a benzyloxycarbonyl (Z) group. The reaction conditions often involve the use of dicyclohexylcarbodiimide (DCC) as a coupling agent and dimethylformamide (DMF) as a solvent. The final product is obtained as a dicyclohexylammonium salt to enhance its stability and solubility .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to verify the compound’s identity and purity .
Analyse Chemischer Reaktionen
Types of Reactions
N-alpha-Boc-Nepsilon-Z-L-lysine dicyclohexylammonium salt undergoes various chemical reactions, including:
Deprotection Reactions: Removal of the Boc and Z protecting groups under acidic or basic conditions.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using coupling agents like DCC or HATU.
Substitution Reactions: Replacement of the protecting groups with other functional groups for further chemical modifications
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) for Boc removal and hydrogenation for Z removal.
Coupling: DCC or HATU in DMF or dichloromethane (DCM).
Substitution: Various nucleophiles under mild conditions
Major Products
The major products formed from these reactions include deprotected lysine derivatives, peptide chains, and modified lysine compounds with different functional groups .
Wissenschaftliche Forschungsanwendungen
N-alpha-Boc-Nepsilon-Z-L-lysine dicyclohexylammonium salt is widely used in scientific research, particularly in:
Peptide Synthesis: As a protected lysine derivative, it is used in the stepwise synthesis of peptides and proteins.
Bioconjugation: Used in the modification of biomolecules for various applications, including drug delivery and diagnostics.
Proteomics: Employed in the study of protein structure and function through the synthesis of peptide fragments.
Medicinal Chemistry: Utilized in the design and synthesis of peptide-based drugs and inhibitors .
Wirkmechanismus
The mechanism of action of N-alpha-Boc-Nepsilon-Z-L-lysine dicyclohexylammonium salt primarily involves its role as a protected lysine derivative. The Boc and Z protecting groups prevent unwanted side reactions during peptide synthesis, allowing for the selective formation of peptide bonds. Upon deprotection, the free lysine can participate in various biochemical processes, including enzyme-substrate interactions and protein-protein interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-alpha-Boc-Nepsilon-isopropyl-Nepsilon-Z-L-lysine dicyclohexylammonium salt: Similar structure with an isopropyl group instead of a benzyloxycarbonyl group.
N-alpha-Boc-Nepsilon-Z-L-ornithine dicyclohexylammonium salt: Similar structure with ornithine instead of lysine .
Uniqueness
N-alpha-Boc-Nepsilon-Z-L-lysine dicyclohexylammonium salt is unique due to its specific protecting groups, which provide stability and solubility, making it highly suitable for peptide synthesis and other biochemical applications. Its dual protection allows for selective deprotection and functionalization, offering versatility in various research fields .
Eigenschaften
IUPAC Name |
N-cyclohexylcyclohexanamine;2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(phenylmethoxycarbonylamino)hexanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O6.C12H23N/c1-19(2,3)27-18(25)21-15(16(22)23)11-7-8-12-20-17(24)26-13-14-9-5-4-6-10-14;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-6,9-10,15H,7-8,11-13H2,1-3H3,(H,20,24)(H,21,25)(H,22,23);11-13H,1-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQERJWRZLXZNIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H51N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
561.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
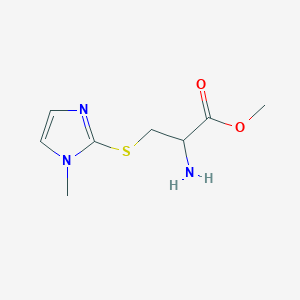

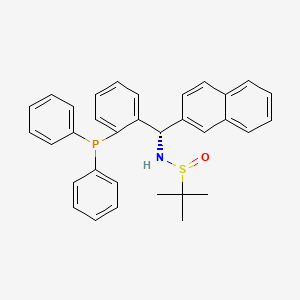
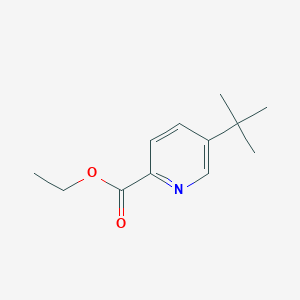
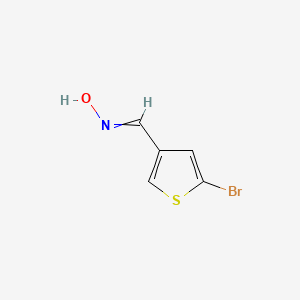

![5-(Bromomethyl)imidazo[1,5-a]pyridine](/img/structure/B13654455.png)

![4-Fluoro-3H-spiro[isobenzofuran-1,4'-piperidine]](/img/structure/B13654462.png)



